2-Benzamido-3-hydroxybenzoic acid

Vue d'ensemble

Description

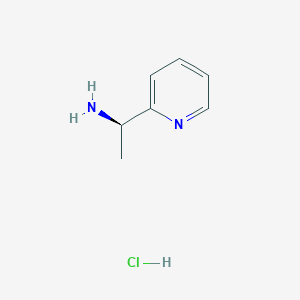

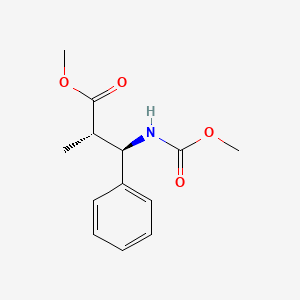

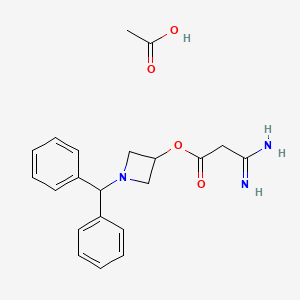

2-Benzamido-3-hydroxybenzoic acid is a compound with the molecular weight of 257.25 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

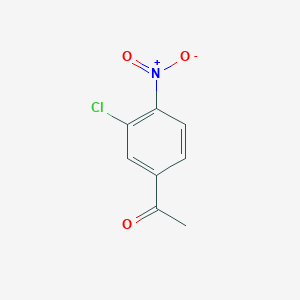

The InChI code for this compound is1S/C14H11NO4/c16-11-8-4-7-10 (14 (18)19)12 (11)15-13 (17)9-5-2-1-3-6-9/h1-8,16H, (H,15,17) (H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 257.25 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Photocatalytic Activity in Water Decontamination

2-Benzamido-3-hydroxybenzoic acid has been studied for its photocatalytic activity, particularly in water decontamination technology. Its ability to induce oxidation processes under visible light makes it a candidate for environmental applications like water purification and treatment of pollutants (Bessekhouad, Robert, & Weber, 2005).

Antibacterial Applications

Research on this compound derivatives shows potential antibacterial properties. Novel derivatives of this compound have been synthesized and tested for antibacterial activity, suggesting its use in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Skin Absorption and Hydrolysis

Studies involving skin absorption and hydrolysis of compounds related to this compound, like parabens, have revealed insights into its metabolism in human and animal skin. This research is valuable for understanding dermal absorption and potential localized toxicity (Jewell et al., 2007).

Brain-Targeting and Gene Delivery

Benzamide analogues like this compound have been used in brain-targeting gene delivery. Their conjugation with polyethylenimine has shown potential in delivering genes to the brain, which could be revolutionary in treating neurological disorders (Li et al., 2011).

Plant Glucosylation Reactions

In plant biology, derivatives of this compound have been studied in the context of glucosylation reactions. Understanding these reactions is crucial for biotransformation processes and could impact agricultural and pharmaceutical industries (Lim et al., 2002).

Synthesis for Analytical Applications

The synthesis of derivatives like 2,4,6-Tribromo-3-hydroxybenzoic acid from this compound has applications in analytical chemistry, particularly as chromogenic agents for sensitive detection methods (Yu-chuan, 2012).

Conductivity Studies

This compound and its derivatives have been studied for their electrical conductivity in aqueous solutions. This research is vital for understanding the physicochemical properties of these compounds and their potential applications in electronic materials (Stanczyk, Boruń, & Jóźwiak, 2019).

Photodegradation in Environmental Studies

The compound's role in photodegradation processes is significant for understanding its environmental impact, particularly in atmospheric and aquatic environments (Deng et al., 2006).

Mécanisme D'action

Target of Action

It is known that hydroxybenzoic acids, a group to which this compound belongs, have a wide range of biochemical and antioxidant capabilities .

Mode of Action

It is known that hydroxybenzoic acids can interact with a variety of biological targets, leading to diverse physiological effects .

Biochemical Pathways

Hydroxybenzoic acids are known to be involved in a variety of biochemical processes, including anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Result of Action

Hydroxybenzoic acids are known to have a variety of health benefits, including anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Action Environment

It is known that the efficacy of hydroxybenzoic acids can be influenced by factors such as ph, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

2-benzamido-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-11-8-4-7-10(14(18)19)12(11)15-13(17)9-5-2-1-3-6-9/h1-8,16H,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIPIHFHWJQJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556390 | |

| Record name | 2-Benzamido-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117979-53-0 | |

| Record name | 2-Benzamido-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Chloro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3045942.png)